molecular formula C20H16N2O2S2 B2558398 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-54-8

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No. B2558398
M. Wt: 380.48
InChI Key: CPKWRDZABPNAOO-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile is a chemical compound with the molecular formula C20H16N2O2S2 . It has an average mass of 380.483 Da and a monoisotopic mass of 380.065308 Da .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile consists of 20 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are a key area of environmental science research focusing on the degradation of recalcitrant compounds in water. Compounds with functionalities similar to "4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile" may be studied in the context of their degradation pathways, by-products, and biotoxicity when exposed to AOPs. The degradation mechanisms and the potential environmental impact of similar compounds can be significant for understanding their behavior in water treatment and environmental remediation efforts (Qutob et al., 2022).

Pharmaceutical Impurities

The study of pharmaceutical impurities is crucial for ensuring the safety and efficacy of drugs. Research in this area often involves analyzing the synthesis pathways and potential degradation products of active pharmaceutical ingredients (APIs) and related compounds. Understanding the novel synthesis and impurities of structurally related compounds can inform the development of analytical methods and quality control strategies for a wide range of pharmaceuticals (Saini et al., 2019).

properties

IUPAC Name

4-amino-5-benzoyl-2-[(4-methoxyphenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-24-15-9-7-13(8-10-15)12-25-20-16(11-21)17(22)19(26-20)18(23)14-5-3-2-4-6-14/h2-10H,12,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWRDZABPNAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile

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